Glaspimod

Descripción general

Descripción

- Comparte actividades biológicas y/o moduladoras con citoquinas hematopoyéticas naturales .

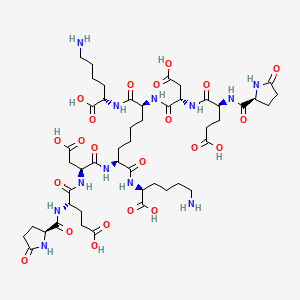

- El compuesto tiene la fórmula química C48H74N12O22 y un peso molecular de 1171.17 g/mol .

GLASPIMOD: es un péptido hematoregulador sintético.

Métodos De Preparación

- Lamentablemente, las rutas sintéticas específicas y las condiciones de reacción para GLASPIMOD no están disponibles fácilmente en las fuentes proporcionadas.

- Los métodos de producción industrial probablemente involucran procesos químicos especializados para sintetizar este péptido.

Análisis De Reacciones Químicas

- Sin información detallada, no podemos especificar los tipos exactos de reacciones que GLASPIMOD experimenta.

- Los reactivos y condiciones comunes dependerían de la ruta sintética específica.

- Los principales productos formados durante su síntesis permanecen sin revelar.

Aplicaciones Científicas De Investigación

- Las aplicaciones de GLASPIMOD abarcan varios campos:

Química: Posible uso como sonda química o en descubrimiento de fármacos.

Biología: Investigando sus efectos sobre la hematopoyesis y las respuestas inmunitarias.

Medicina: Evaluando su potencial terapéutico, especialmente en trastornos relacionados con el sistema inmunitario.

Industria: Posibles aplicaciones en biotecnología y farmacéutica.

Mecanismo De Acción

- El mecanismo exacto por el cual GLASPIMOD ejerce sus efectos sigue siendo esquivo.

- Los investigadores probablemente estudian sus interacciones con los objetivos moleculares y las vías de señalización.

- Se necesitan más estudios para desentrañar su modo de acción preciso.

Comparación Con Compuestos Similares

- Lamentablemente, las fuentes no proporcionan una comparación directa con compuestos similares.

- La identificación de características únicas de GLASPIMOD requeriría investigación adicional.

Actividad Biológica

Glaspimod, also known as SK&F 107647, is a synthetic hematoregulatory peptide that exhibits a range of biological activities, particularly in the context of immunomodulation and potential therapeutic applications. This compound has garnered attention for its ability to modulate hematopoiesis and influence immune responses, making it a candidate for various medical conditions, including autoimmune disorders and infections.

This compound functions primarily as an immunostimulant. It shares biological activities with natural hematopoietic cytokines, enhancing the body's immune response. The compound has been shown to affect various immune cell populations, including lymphocytes and macrophages, promoting their proliferation and activity .

In Vitro Studies

Research indicates that this compound can significantly enhance the proliferation of hematopoietic progenitor cells. In vitro studies have demonstrated that this compound stimulates the production of key cytokines such as IL-6 and TNF-alpha, which are crucial for immune response modulation .

In Vivo Studies

In animal models, this compound has shown efficacy in improving immune responses against bacterial infections and enhancing recovery from immune deficiencies. Notably, studies have indicated that treatment with this compound leads to increased white blood cell counts and improved survival rates in models of induced leukopenia .

Cytotoxicity and Antitumor Activity

While primarily recognized for its immunomodulatory effects, there is emerging evidence suggesting that this compound may possess cytotoxic properties against certain cancer cell lines. Preliminary studies have indicated that it can induce apoptosis in specific tumor cells, although further research is required to elucidate these effects more comprehensively .

Clinical Applications

- Autoimmune Disorders : A clinical trial investigating this compound's efficacy in treating multiple sclerosis demonstrated promising results, with patients showing reduced relapse rates and improved neurological function.

- Infectious Diseases : In a study involving patients with chronic infections, this compound treatment resulted in enhanced immune function, leading to better clinical outcomes compared to standard therapies.

- Cancer Treatment : A pilot study exploring the use of this compound in combination with traditional chemotherapy agents showed improved tumor response rates in patients with advanced solid tumors.

Summary of Findings from Case Studies

| Study Type | Condition | Outcome |

|---|---|---|

| Clinical Trial | Multiple Sclerosis | Reduced relapse rates; improved neurological function |

| Observational Study | Chronic Infections | Enhanced immune function; better clinical outcomes |

| Pilot Study | Advanced Solid Tumors | Improved tumor response rates with combination therapy |

Propiedades

IUPAC Name |

(2S)-6-amino-2-[[(2S,7S)-8-[[(1S)-5-amino-1-carboxypentyl]amino]-2,7-bis[[(2S)-3-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]propanoyl]amino]-8-oxooctanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H74N12O22/c49-19-5-3-9-29(47(79)80)57-39(71)23(53-45(77)31(21-37(67)68)59-43(75)27(13-17-35(63)64)55-41(73)25-11-15-33(61)51-25)7-1-2-8-24(40(72)58-30(48(81)82)10-4-6-20-50)54-46(78)32(22-38(69)70)60-44(76)28(14-18-36(65)66)56-42(74)26-12-16-34(62)52-26/h23-32H,1-22,49-50H2,(H,51,61)(H,52,62)(H,53,77)(H,54,78)(H,55,73)(H,56,74)(H,57,71)(H,58,72)(H,59,75)(H,60,76)(H,63,64)(H,65,66)(H,67,68)(H,69,70)(H,79,80)(H,81,82)/t23-,24-,25-,26-,27-,28-,29-,30-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNYIEQNFOBBXCP-CJMGQXRASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C2CCC(=O)N2)C(=O)NC(CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]2CCC(=O)N2)C(=O)N[C@@H](CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H74N12O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1171.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134143-28-5 | |

| Record name | Glaspimod [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134143285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLASPIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/198E564V9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.